1-Butyl-2-methylpyridinium chloride

概要

説明

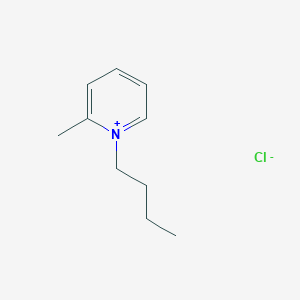

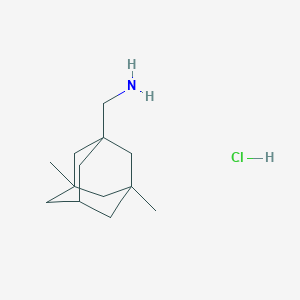

1-Butyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C10H16ClN . It has a molecular weight of 185.69 and is used in applications related to Hydrogen Bonding .

Molecular Structure Analysis

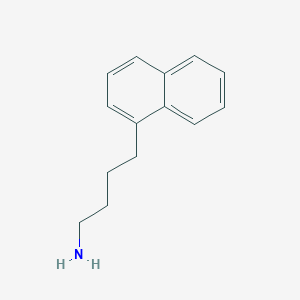

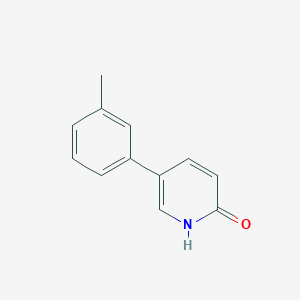

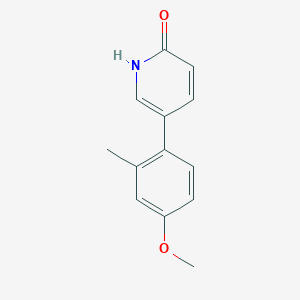

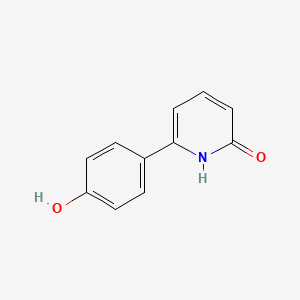

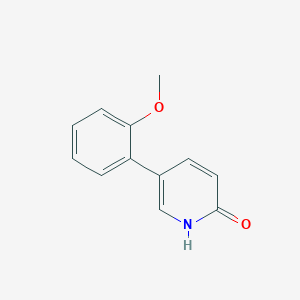

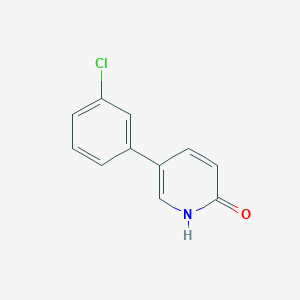

The molecular structure of this compound consists of a positively charged nitrogen atom, a widely delocalised aromatic system, and the lipophilicity of the side chains connected to the cationic head groups .Physical and Chemical Properties Analysis

This compound has a melting point of 147 °C . It is soluble in acetone, acetonitrile, ethyl acetate, isopropyl alcohol, methylene chloride, and water .科学的研究の応用

Aggregation Behavior in Aqueous Solutions

1-Butyl-2-methylpyridinium chloride demonstrates interesting aggregation behavior in aqueous solutions. Singh and Kumar (2007) explored the self-aggregation of various ionic liquids, including N-butyl-3-methylpyridinium chloride, in water through 1H nuclear magnetic resonance and fluorescence spectroscopy. They found that aggregation properties align well with results from other methods such as neutron scattering and conductivity measurements, providing insights into the aggregate structure of these ionic liquids in aqueous environments (Singh & Kumar, 2007).

Thermophysical Properties

Bandrés et al. (2009) conducted a detailed thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, closely related to this compound. They measured various properties like density, viscosity, and surface tension over a range of temperatures. This systematic characterization helps understand the behavior of such compounds and their potential as new solvents (Bandrés et al., 2009).

Bromination Reagent/Solvent

Borikar, Daniel, and Paul (2009) discovered that 1-Butyl-3-methylpyridinium tribromide, a variant of this compound, is highly efficient and regioselective for bromination of anilines and phenols. This highlights its potential as a reagent/solvent in organic synthesis, offering an environmentally friendlier option due to its reduced need for organic solvents (Borikar, Daniel, & Paul, 2009).

Electrochemical Degradation

Pieczyńska et al. (2015) focused on the electrochemical oxidation of pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride, in aqueous solutions. They observed differences in degradation efficiency based on pH and temperature, offering insights into the environmental impact and degradation pathways of these substances (Pieczyńska et al., 2015).

Application in Clean Technology

Seddon (1997) discussed the use of room-temperature ionic liquids like 1-butylpyridinium chloride for clean synthesis and catalytic processes. These ionic liquids are gaining recognition for their potential in industrial processes due to their environmental friendliness (Seddon, 1997).

Biodegradation by Activated Sludge Microorganisms

Pham et al. (2009) studied the biotransformation of 1-butyl-3-methylpyridinium by microorganisms in aerobic activated sludge. They identified metabolites formed during biodegradation, providing valuable information on the environmental fate of this compound (Pham et al., 2009).

Safety and Hazards

The safety data sheet for 1-Butyl-2-methylpyridinium chloride indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is advised .

作用機序

Target of Action

1-Butyl-2-methylpyridinium chloride is primarily used as a laboratory chemical and in the manufacture of substances . It is known for its ability to dissolve a wide range of organic and inorganic compounds .

Mode of Action

The compound acts as a solvent in various chemical reactions, catalysis, and separations . It interacts with its targets by dissolving them, thereby facilitating their participation in chemical reactions .

Biochemical Pathways

Its ability to dissolve a wide range of compounds suggests that it may influence multiple pathways depending on the specific compounds it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it is interacting with. As a solvent, it can facilitate chemical reactions and catalysis, potentially leading to the synthesis of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from heat, sparks, and open flame . . These precautions help to maintain the stability of the compound and ensure its safe use.

生化学分析

Biochemical Properties

The biochemical properties of 1-Butyl-2-methylpyridinium chloride are not fully explored yet. Pyridinium salts, which this compound is a type of, have been found to play a role in a wide range of research topics. They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as well as their applications in materials science and biological issues related to gene delivery .

Molecular Mechanism

It is known that ionic liquids can dissolve a wide range of organic and inorganic compounds , suggesting that they may interact with a variety of biomolecules.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Ionic liquids are known for their stability, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

It is known that ionic liquids can interact with a variety of enzymes and cofactors .

Transport and Distribution

Ionic liquids are known to be able to penetrate cell membranes .

Subcellular Localization

Given its ability to penetrate cell membranes, it may be distributed throughout the cell .

特性

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFDGGIGHSUCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049204 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112400-85-8 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)